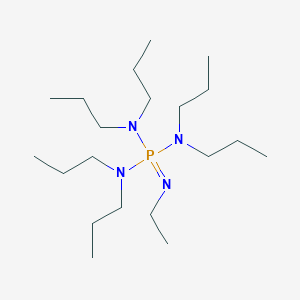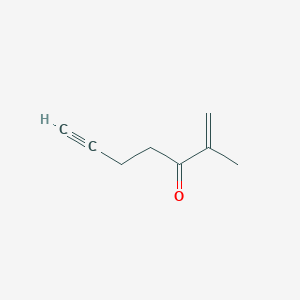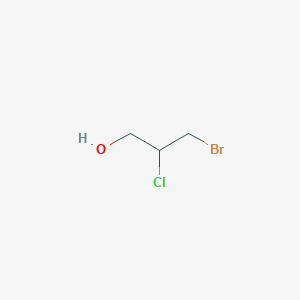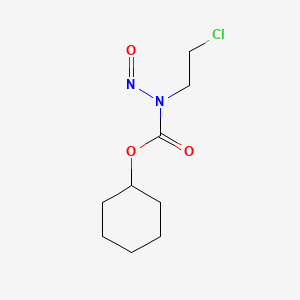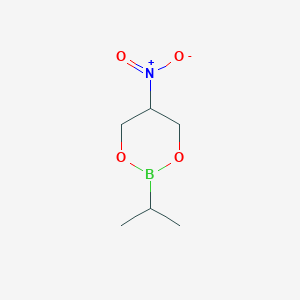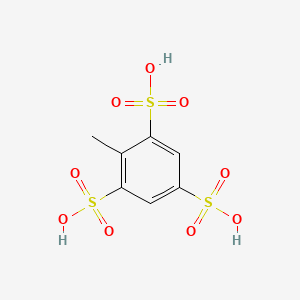
2-Methylbenzene-1,3,5-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzene-1,3,5-trisulfonic acid is an aromatic sulfonic acid derivative of toluene. It is characterized by the presence of three sulfonic acid groups (-SO₃H) attached to the benzene ring at the 1, 3, and 5 positions, with a methyl group (-CH₃) at the 2 position. This compound is known for its strong acidic properties and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbenzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of 2-methylbenzene (toluene). The process involves the reaction of toluene with sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) under controlled conditions. The reaction typically proceeds as follows:
Sulfonation Reaction: Toluene is treated with concentrated sulfuric acid or oleum at elevated temperatures.
Reaction Conditions: The reaction is carried out at temperatures ranging from 80°C to 150°C, depending on the desired degree of sulfonation.
Product Isolation: The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is continuously fed into the reactor along with sulfuric acid. The reaction is carefully monitored to ensure optimal yield and purity of the product. The final product is then subjected to purification processes such as filtration, washing, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include sulfonic acid derivatives with higher oxidation states.
Reduction: Products include sulfonate salts or other reduced forms of the compound.
Substitution: Products include derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-Methylbenzene-1,3,5-trisulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and surfactants. It also serves as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylbenzene-1,3,5-trisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups (-SO₃H) can participate in acid-base reactions, forming sulfonate salts in the presence of bases. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups influence the reactivity of the benzene ring by directing electrophiles to specific positions on the ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzene-1,3,5-trinitrobenzene: This compound has three nitro groups (-NO₂) instead of sulfonic acid groups.
2-Methylbenzene-1,3,5-trihydroxybenzene: This compound has three hydroxyl groups (-OH) instead of sulfonic acid groups.
2-Methylbenzene-1,3,5-trichlorobenzene: This compound has three chlorine atoms (-Cl) instead of sulfonic acid groups.
Uniqueness
2-Methylbenzene-1,3,5-trisulfonic acid is unique due to its strong acidic properties and the presence of three sulfonic acid groups, which make it highly reactive in various chemical reactions. Its ability to participate in electrophilic aromatic substitution reactions and its use as a reagent in organic synthesis distinguish it from other similar compounds.
Propriétés
Numéro CAS |
81212-02-4 |
|---|---|
Formule moléculaire |
C7H8O9S3 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-methylbenzene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C7H8O9S3/c1-4-6(18(11,12)13)2-5(17(8,9)10)3-7(4)19(14,15)16/h2-3H,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16) |
Clé InChI |
ICXPAILIMRETGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)


